

Spectroscopic Profile of Cyclocarioside F: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **Cyclocarioside F**, a triterpenoid isolated from the leaves of Cyclocarya paliurus.[1][2] While the primary literature fully characterizing this compound was not accessible for a detailed data extraction, this document compiles the publicly available information and outlines the standard methodologies for such analyses.

Introduction to Cyclocarioside F

Cyclocarioside F is a naturally occurring triterpenoid saponin identified in the leaves of Cyclocarya paliurus, a plant used in traditional Chinese medicine.[1][2] Its molecular formula is C₃₆H₆₀O₉, with a corresponding molecular weight of 636.86 g/mol .[1] The structural elucidation of Cyclocarioside F and similar compounds relies heavily on nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HRESIMS).

Spectroscopic Data Summary

Detailed, experimentally determined ¹H and ¹³C NMR chemical shifts and specific HRESIMS fragmentation data for **Cyclocarioside F** are contained within specialized scientific literature which could not be accessed for this review. The following tables are therefore presented as a template, illustrating how such data would be structured for analysis and comparison.



Table 1: ¹H NMR Spectroscopic Data for **Cyclocarioside F** (Template)

Position	δН (ррт)	Multiplicity	J (Hz)	
Data Not Available				

Table 2: ¹³C NMR Spectroscopic Data for **Cyclocarioside F** (Template)

Position	δС (ррт)
Data Not Available	

Table 3: Mass Spectrometry Data for Cyclocarioside F

Parameter	Value
Molecular Formula	С36Н60О9
Molecular Weight	636.86
HRESIMS [M+Na]+ (m/z)	Data Not Available

Experimental Protocols

The following sections describe the standard experimental methodologies employed for the acquisition of NMR and MS data for novel natural products like **Cyclocarioside F**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a Bruker AVANCE series spectrometer operating at a proton frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent, such as pyridine-d₅, methanol-d₄, or chloroform-d₃, with tetramethylsilane (TMS) used as an internal standard.

 ¹H NMR: Proton NMR spectra are acquired to determine the chemical environment of hydrogen atoms in the molecule. Key parameters include chemical shift (δ) in parts per



million (ppm), multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hertz (Hz).

- ¹³C NMR: Carbon-13 NMR spectra provide information on the carbon skeleton of the molecule. Chemical shifts are reported in ppm.
- 2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning the full structure by establishing correlations between protons, between protons and carbons, and long-range correlations between protons and carbons, respectively.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

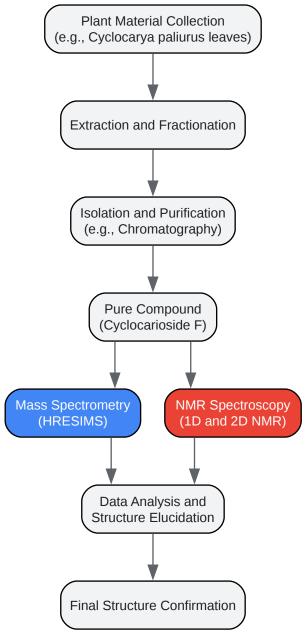
HRESIMS analysis is generally performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument. The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via an electrospray ionization source. This technique provides a highly accurate mass measurement of the molecular ion, which is crucial for determining the elemental composition of the molecule. Data is typically acquired in positive ion mode, with the molecular ion often observed as an adduct with sodium ([M+Na]+) or protons ([M+H]+).

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product like **Cyclocarioside F**.



General Workflow for Natural Product Spectroscopic Analysis



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Caption: Workflow for the isolation and spectroscopic analysis of a natural product.

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References

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- 2. Two new triterpenoid glycosides from Cyclocarya paliurus PubMed [pubmed.ncbi.nlm.nih.gov]
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